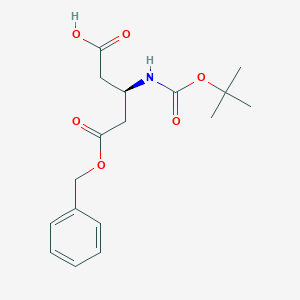

Boc-beta-Hoasp(Obzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-14(19)20)10-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFJSSKTLCNWRJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254101-10-5 | |

| Record name | Boc-L-beta-Homoaspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-beta-Hoasp(Obzl)-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-β-homoaspartic acid γ-benzyl ester, commonly referred to as Boc-β-Hoasp(Obzl)-OH. This document details its chemical properties, offers insights into its synthesis and applications, and provides relevant safety and handling information.

Core Compound Data

Boc-β-Hoasp(Obzl)-OH is a protected amino acid derivative that finds utility as a building block in the synthesis of peptides and peptidomimetics. The presence of a β-homoamino acid structure introduces an additional carbon into the backbone, which can impart unique conformational properties and increased metabolic stability to the resulting peptides.

| Property | Value | Source |

| CAS Number | 254101-10-5 | [1] |

| Molecular Formula | C₁₇H₂₃NO₆ | [1] |

| Molecular Weight | 337.37 g/mol | [1] |

| Purity | ≥95% | [1] |

Physicochemical Properties and Handling

| Parameter | Recommendation | General Reference |

| Appearance | White to off-white solid | [2] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature: 2-8°C. | [2][3] |

| Solubility | Expected to be soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). | [2][4] |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (PPE) such as gloves and safety glasses. Avoid dust formation. | [3][5] |

Synthesis and Application in Peptide Chemistry

Boc-β-Hoasp(Obzl)-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the benzyl (Bzl) ester protects the side-chain carboxylic acid. This orthogonal protection strategy allows for selective deprotection and coupling reactions.

General Synthetic Workflow

The synthesis of peptides utilizing Boc-protected amino acids typically follows a well-established workflow. The following diagram illustrates the logical steps involved in incorporating a Boc-protected amino acid like Boc-β-Hoasp(Obzl)-OH into a growing peptide chain.

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Key Experimental Considerations

Synthesis of β-Amino Acid Derivatives: The synthesis of β-amino acids and their derivatives can be achieved through various organic chemistry methodologies. One common approach involves the Michael addition of an amine to an α,β-unsaturated ester.[6] Other methods include the Friedel-Crafts reaction of N-protected (α-aminoacyl)benzotriazoles followed by reduction.[7]

Peptide Coupling: The incorporation of Boc-β-Hoasp(Obzl)-OH into a peptide sequence requires the activation of its carboxylic acid group. Standard coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), can be employed. The efficiency of the coupling reaction is crucial for obtaining high yields of the desired peptide.

Deprotection: The Boc protecting group is labile under acidic conditions and is typically removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] The benzyl ester protecting the side chain is more robust and is generally removed under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the final cleavage step from the solid support.[8][9]

Applications in Drug Discovery and Development

The incorporation of β-homoamino acids like Boc-β-Hoasp(Obzl)-OH into peptide-based drug candidates can offer several advantages:

-

Increased Metabolic Stability: The modified backbone can confer resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[10][11]

-

Conformational Constraints: The additional methylene group can induce specific secondary structures, such as helices or turns, which may be crucial for binding to biological targets.[11]

-

Peptidomimetics: These modified amino acids are key components in the design of peptidomimetics, which aim to mimic the structure and function of natural peptides but with improved pharmacological properties.[11][12]

The following diagram illustrates the conceptual role of modified amino acids in drug discovery.

Caption: Conceptual pathway for developing improved peptide drugs.

Spectroscopic Characterization

While specific spectra for Boc-β-Hoasp(Obzl)-OH are not provided, the following table outlines the expected characteristic infrared (IR) absorption bands based on its functional groups. Researchers should perform their own analytical characterization for verification.

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance | General Reference |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, very broad | [13] |

| C-H (sp³) | 3000-2850 | Medium to strong | |

| C=O (Carboxylic Acid) | 1725-1700 | Strong | |

| C=O (Urethane, Boc) | ~1700 | Strong | |

| C=O (Ester, Benzyl) | ~1735 | Strong | [13] |

| C-O (Ester/Acid) | 1320-1210 | Strong | [14] |

| N-H (Amide, Boc) | ~3300 | Medium, broad | [15] |

Note on Spectroscopic Data: For definitive structural confirmation, it is essential to acquire and interpret ¹H NMR, ¹³C NMR, and mass spectrometry data. The expected proton and carbon signals would correspond to the tert-butyl group of the Boc protector, the benzyl group, and the amino acid backbone.

Conclusion

Boc-β-Hoasp(Obzl)-OH is a specialized amino acid derivative with significant potential in the fields of peptide chemistry and drug discovery. Its unique β-homoaspartic acid structure allows for the creation of novel peptides and peptidomimetics with enhanced stability and conformational properties. While detailed experimental protocols for this specific compound are sparse in publicly available literature, established methods for Boc-SPPS and the synthesis of β-amino acids provide a solid foundation for its use in research and development. As with any chemical reagent, appropriate safety precautions and thorough analytical characterization are paramount for successful application.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boc-Asp(OBzl)-OH = 99.0 HPLC sum of enantiomers 7536-58-5 [sigmaaldrich.com]

- 6. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel syntheses of chiral beta- and gamma-amino acid derivatives utilizing N-protected (aminoacyl)benzotriazoles from aspartic and glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. wjarr.com [wjarr.com]

- 12. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Solubility and Stability of Boc-β-Hoasp(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Boc-β-Hoasp(OBzl)-OH, a key building block in peptide synthesis. Understanding these properties is critical for its effective storage, handling, and application in the synthesis of complex peptides. This document outlines expected solubility in various common solvents and details its stability under different chemical conditions.

Introduction to Boc-β-Hoasp(OBzl)-OH

Boc-β-Hoasp(OBzl)-OH, or N-tert-butoxycarbonyl-L-homoaspartic acid γ-benzyl ester, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the α-amine, while the benzyl (Bzl) ester protects the side-chain carboxylic acid. This strategic protection allows for its controlled incorporation into peptide chains. The physicochemical properties of this compound, particularly its solubility and stability, are fundamental to its utility in synthetic workflows.

Solubility Profile

The solubility of Boc-β-Hoasp(OBzl)-OH is largely dictated by the polarity of the solvent. As a protected amino acid with both polar (carboxylic acid) and non-polar (Boc and benzyl groups) moieties, its solubility varies across different solvent classes. The following table summarizes the anticipated solubility of Boc-β-Hoasp(OBzl)-OH in a range of common laboratory solvents.

Table 1: Solubility of Boc-β-Hoasp(OBzl)-OH at Room Temperature (20-25°C)

| Solvent Category | Solvent | Solubility (mg/mL) (Illustrative) |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 |

| Dimethyl sulfoxide (DMSO) | > 100 | |

| Acetonitrile (ACN) | 10 - 20 | |

| Chlorinated | Dichloromethane (DCM) | > 50 |

| Chloroform (CHCl₃) | > 50 | |

| Ethers | Tetrahydrofuran (THF) | > 50 |

| 1,4-Dioxane | > 50 | |

| Alcohols | Methanol (MeOH) | 20 - 30 |

| Ethanol (EtOH) | 10 - 20 | |

| Aqueous | Water | < 1 |

| Phosphate-Buffered Saline (PBS) | < 1 |

Note: These values are illustrative and based on the general solubility of protected amino acids. Actual solubility should be determined empirically.

Stability Profile

The stability of Boc-β-Hoasp(OBzl)-OH is primarily influenced by pH and temperature. The two main points of degradation are the acid-labile Boc group and the benzyl ester, which can be cleaved under strongly acidic or basic conditions, as well as through hydrogenolysis.[1]

The Boc protecting group is known to be sensitive to acidic conditions.[2] The benzyl ester, while more robust than the Boc group, can still be cleaved under harsh acidic or basic conditions.[3][4] The combination of a Boc group and a benzyl ester is considered "quasi-orthogonal," meaning that the Boc group can be selectively removed with mild acid while leaving the benzyl ester intact.[3] However, prolonged exposure to acidic conditions can lead to some cleavage of the benzyl ester.[3]

Table 2: Chemical Stability of Boc-β-Hoasp(OBzl)-OH

| Condition | Primary Degradation Pathway | Estimated Half-Life (t½) | Notes |

| Strongly Acidic (e.g., TFA in DCM) | Cleavage of Boc group | < 1 hour | Standard condition for Boc deprotection.[3] |

| Mildly Acidic (e.g., pH 4-6) | Slow cleavage of Boc group | Days | Generally stable for short-term handling. |

| Neutral (pH 7) | Minimal degradation | Weeks | Stable under neutral aqueous conditions. |

| Mildly Basic (e.g., pH 8-10) | Slow hydrolysis of benzyl ester | Days | |

| Strongly Basic (e.g., > pH 12) | Hydrolysis of benzyl ester | Hours | Benzyl esters are susceptible to base-catalyzed hydrolysis.[4] |

| Hydrogenolysis (H₂, Pd/C) | Cleavage of benzyl ester | < 1 hour | Standard condition for benzyl ester deprotection.[4] |

| Elevated Temperature (>40°C) | Accelerated degradation | Varies | Stability decreases with increasing temperature. |

Experimental Protocols

This protocol describes a standard method for determining the solubility of a compound in various solvents.

-

Preparation: For each solvent to be tested, weigh an excess amount of Boc-β-Hoasp(OBzl)-OH into a clean vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

This protocol outlines a procedure for evaluating the stability of Boc-β-Hoasp(OBzl)-OH at different pH values.

-

Stock Solution Preparation: Prepare a stock solution of Boc-β-Hoasp(OBzl)-OH in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

-

Buffer Incubation: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 7, 9, 12). Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Time-Point Sampling: Incubate the solutions at a constant temperature (e.g., 37°C). At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

-

Sample Quenching: If necessary, quench the degradation reaction by adjusting the pH to neutral or by immediate dilution in the mobile phase.

-

HPLC Analysis: Analyze each sample by a stability-indicating HPLC method that can separate the parent compound from its potential degradation products (e.g., the de-Boc derivative and the free acid from ester hydrolysis).

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. From this data, the degradation rate and the half-life (t½) can be calculated.

Visualized Workflows and Relationships

References

An In-depth Technical Guide to Boc-β-Hoasp(Obzl)-OH: Key Differences from Other Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the choice of protected amino acid building blocks is paramount to achieving desired therapeutic outcomes. While standard α-amino acids form the backbone of natural peptides, non-natural amino acids are increasingly utilized to enhance peptide stability, confer unique structural properties, and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of Boc-β-Hoasp(Obzl)-OH, a non-natural β-homoamino acid derivative, and elucidates its key differences from other commonly used protected amino acids.

Introduction to Boc-β-Hoasp(Obzl)-OH

Boc-β-Hoasp(Obzl)-OH, with the CAS number 254101-10-5, is a protected derivative of β-homoaspartic acid.[1][2] Its structure features three key components:

-

β-Homoaspartic Acid Backbone: Unlike natural aspartic acid, which is an α-amino acid, β-homoaspartic acid has an additional methylene group in its backbone, positioning the amino group on the β-carbon relative to the carboxyl group. This structural modification is fundamental to its unique properties.

-

Boc (tert-Butoxycarbonyl) Protecting Group: The α-amino group is protected by a Boc group, which is labile to acidic conditions but stable to basic and nucleophilic reagents.[][4] This allows for orthogonal protection strategies in peptide synthesis.

-

Obzl (Benzyl Ester) Protecting Group: The side-chain carboxyl group is protected as a benzyl ester. The benzyl ester is stable to the mildly acidic conditions used for Boc removal but can be cleaved under stronger acidic conditions or via hydrogenolysis.[5]

Alternative nomenclature for this compound includes Boc-L-β-glutamic acid 5-benzyl ester and Boc-β-Glu(OBzl)-OH.[6] It typically appears as a white to off-white powder and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]

Core Structural and Functional Differences

The primary distinction of Boc-β-Hoasp(Obzl)-OH lies in its β-homoamino acid structure. This seemingly subtle change has profound implications for the resulting peptides.

Backbone Elongation and Conformational Flexibility

The additional methylene group in the backbone of β-homoamino acids introduces greater conformational flexibility compared to their α-amino acid counterparts. This can lead to the formation of novel secondary structures, such as helices and turns, that are not accessible to natural peptides. This altered conformation can be leveraged to design peptidomimetics with improved binding affinities and specificities for biological targets.

Enhanced Proteolytic Stability

Peptides constructed from β-amino acids exhibit significantly increased resistance to enzymatic degradation by proteases.[7] Proteases are highly specific for the peptide bonds of α-amino acids, and the altered backbone of β-peptides renders them poor substrates for these enzymes. This enhanced stability translates to a longer biological half-life, a critical attribute for peptide-based therapeutics.

Logical Relationship: From Structure to Function

Caption: The structural features of Boc-β-Hoasp(Obzl)-OH lead to enhanced stability and novel functionalities.

Comparison with Other Protected Amino Acids

To fully appreciate the unique characteristics of Boc-β-Hoasp(Obzl)-OH, a comparison with other classes of protected amino acids is essential.

Boc-β-Hoasp(Obzl)-OH vs. Boc-Asp(OBzl)-OH

The most direct comparison is with its α-amino acid counterpart, Boc-Asp(OBzl)-OH.

| Property | Boc-β-Hoasp(Obzl)-OH | Boc-Asp(OBzl)-OH | Key Difference |

| CAS Number | 254101-10-5[1] | 7536-58-5[8] | Different chemical entity |

| Molecular Formula | C17H23NO6[1] | C16H21NO6[8] | Additional CH2 group |

| Molecular Weight | 337.37 g/mol | 323.34 g/mol [8] | Higher molecular weight |

| Backbone Structure | β-amino acid | α-amino acid | Position of the amino group |

| Resulting Peptide Stability | High resistance to proteolysis[7] | Susceptible to proteolysis | Enhanced stability of β-peptides |

| Conformational Space | Expanded, allows for novel secondary structures | Restricted to standard peptide conformations | Greater design possibilities for β-peptides |

Boc vs. Fmoc Protection Strategies

The choice between Boc and Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection dictates the overall synthetic strategy.

| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Acidic (e.g., TFA)[] | Basic (e.g., Piperidine)[9] |

| Side-chain Protection | Typically acid-labile (e.g., Bzl, Tos)[10] | Typically acid-labile (e.g., tBu, Trt) |

| Orthogonality | Based on differential acid lability | True orthogonality (acid vs. base) |

| Key Advantage | Robust for many sequences | Milder deprotection conditions |

The use of Boc-β-Hoasp(Obzl)-OH aligns with the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

Experimental Protocols

The successful incorporation of Boc-β-Hoasp(Obzl)-OH into a peptide sequence requires optimized protocols for deprotection and coupling.

Boc Deprotection Protocol

Objective: To remove the Nα-Boc group from the growing peptide chain.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

Scavengers (e.g., anisole, thioanisole), if required

Procedure:

-

Swell the Boc-protected peptide-resin in DCM in a reaction vessel.

-

Prepare a deprotection solution of 25-50% TFA in DCM.

-

Add the deprotection solution to the resin and agitate for 20-30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.

-

Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine (e.g., 10% diisopropylethylamine in DCM) before the next coupling step.

Experimental Workflow: Boc Deprotection

Caption: A typical workflow for the acid-labile removal of the Boc protecting group.

Coupling Protocol

Objective: To couple Boc-β-Hoasp(Obzl)-OH to the deprotected N-terminus of the peptide-resin.

Materials:

-

Deprotected peptide-resin

-

Boc-β-Hoasp(Obzl)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Activation additive (e.g., HOBt for DIC)

-

Base (e.g., Diisopropylethylamine - DIEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve Boc-β-Hoasp(Obzl)-OH (2-4 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Due to the potential for steric hindrance with β-homoamino acids, a longer coupling time or a double coupling may be necessary.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Experimental Workflow: Amino Acid Coupling

Caption: The process of activating and coupling Boc-β-Hoasp(Obzl)-OH to the growing peptide chain.

Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

Procedure (using HF):

-

Dry the peptide-resin thoroughly.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add scavengers to the reaction vessel.

-

Cool the vessel in a dry ice/acetone bath.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the crude peptide by filtration and dry under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.

Conclusion

Boc-β-Hoasp(Obzl)-OH represents a valuable building block for the synthesis of peptidomimetics with enhanced therapeutic potential. Its core difference from standard protected amino acids lies in its β-homoamino acid structure, which imparts increased proteolytic stability and the potential for novel secondary structures. While its use requires adherence to the Boc/Bzl peptide synthesis strategy, the potential benefits of incorporating this and other β-homoamino acids into peptide-based drug candidates are significant. A thorough understanding of its unique properties and the optimization of coupling and deprotection protocols are key to harnessing its full potential in modern drug discovery and development.

References

- 1. peptide.com [peptide.com]

- 2. Homoaspartic Acid (Hasp), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. peptide.com [peptide.com]

A Technical Guide to Boc-β-Hoasp(Obzl)-OH: Commercial Availability and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-L-β-homoaspartic acid γ-benzyl ester, commonly referred to as Boc-β-Hoasp(Obzl)-OH. This document details its commercial availability, physicochemical properties, and its emerging role in peptide and peptidomimetic synthesis.

Introduction

Boc-β-Hoasp(Obzl)-OH is a protected, non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic peptide chemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl ester (Obzl) on the side-chain carboxylic acid, allows for its controlled incorporation into peptide sequences. The additional methylene group in the backbone, characteristic of a β-homoamino acid, imparts unique conformational constraints on the resulting peptides. These constraints are of significant interest in drug discovery and development for creating peptides with enhanced stability, receptor affinity, and specific secondary structures.

Physicochemical Properties

A summary of the key chemical and physical properties of Boc-β-Hoasp(Obzl)-OH is presented in Table 1.

Table 1: Physicochemical Properties of Boc-β-Hoasp(Obzl)-OH

| Property | Value |

| CAS Number | 254101-10-5[1][2] |

| Molecular Formula | C17H23NO6[1][3] |

| Molecular Weight | 337.37 g/mol [1] |

| Appearance | White to off-white powder |

| Purity | Typically ≥95%[3] |

| Storage Temperature | 2-8°C |

Commercial Availability

Boc-β-Hoasp(Obzl)-OH is available from a range of commercial suppliers specializing in reagents for peptide synthesis and chemical research. The availability across different vendors allows for flexibility in sourcing for research and development needs. A summary of known suppliers is provided in Table 2.

Table 2: Commercial Suppliers of Boc-β-Hoasp(Obzl)-OH

| Supplier | Catalog Number | Purity | Available Quantities |

| AbacipharmTech | AB09448 | Not Specified | Not Specified |

| Aapptec Peptides | Not Specified | Not Specified | Not Specified |

| AiFChem | ACMCSK815 | 95% | Typically in stock |

| BioCrick | BCC3229 | Not Specified | Not Specified |

| CP Lab Safety | Not Specified | 95% | 10 g[3] |

| Fisher Scientific | Not Specified | 95% | Not Specified[1] |

| MedChemExpress | HY-W013210 | Not Specified | Not Specified[4][5] |

| Shanghai Chemhere Co., Ltd. | CH29452 | Not Specified | Not Specified |

| Smolecule | Not Specified | Not Specified | In Stock[6] |

| 玉函医药 (Yuhan Pharmaceutical) | AD014414 | Not Specified | Not Specified |

Role in Peptide Synthesis

The primary application of Boc-β-Hoasp(Obzl)-OH is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group on the α-amine allows for temporary protection during peptide bond formation, while the benzyl ester on the side chain provides stable protection that can be removed under different conditions, typically through hydrogenolysis.

The incorporation of a β-homoamino acid like Boc-β-Hoasp(Obzl)-OH can influence the secondary structure of peptides, promoting the formation of helices, turns, and sheets that may not be accessible with natural α-amino acids. This structural constraint is a key strategy in the design of peptidomimetics with improved pharmacological properties.

Experimental Protocols

While specific experimental protocols for Boc-β-Hoasp(Obzl)-OH are not widely published in standard methodology resources, its use in peptide synthesis would follow established procedures for Boc-chemistry solid-phase peptide synthesis. A generalized workflow for the incorporation of Boc-β-Hoasp(Obzl)-OH into a peptide sequence on a solid support is outlined below.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support, such as a Merrifield resin.

Materials:

-

Boc-protected amino acid (e.g., Boc-β-Hoasp(Obzl)-OH)

-

Peptide synthesis resin (e.g., Merrifield resin with a pre-loaded amino acid)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC), HBTU)

-

1-Hydroxybenzotriazole (HOBt) (if using DCC)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes.

-

Boc Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treatment with a solution of TFA in DCM (typically 25-50%). The reaction is monitored for completion.

-

Washing: The resin is washed multiple times with DCM and DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization: The protonated N-terminal amine is neutralized with a solution of a hindered base, such as DIEA in DMF.

-

Washing: The resin is washed again with DMF and DCM to remove excess base.

-

Amino Acid Coupling:

-

The Boc-protected amino acid to be coupled (e.g., Boc-β-Hoasp(Obzl)-OH) is pre-activated in a separate vessel. For DCC/HOBt activation, the Boc-amino acid and HOBt are dissolved in DMF, and DCC is added.

-

The activated amino acid solution is added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

The completion of the coupling reaction is monitored using a qualitative method like the Kaiser test.

-

-

Washing: The resin is thoroughly washed with DMF and DCM to remove unreacted reagents and byproducts.

-

Repeat Cycle: The cycle of deprotection, washing, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on the β-homoaspartic acid residue) are removed. For benzyl esters, this is typically achieved using strong acid cleavage, often with scavengers, or by catalytic hydrogenation.

Logical Workflow for Sourcing and Application

The process of acquiring and utilizing Boc-β-Hoasp(Obzl)-OH in a research setting follows a logical progression from identifying the need for this specific building block to its final application in peptide synthesis.

Caption: Workflow for sourcing and applying Boc-β-Hoasp(Obzl)-OH.

Signaling Pathways and Biological Applications

Currently, there is limited publicly available information detailing the specific involvement of peptides containing Boc-β-Hoasp(Obzl)-OH in defined signaling pathways. The utility of this compound lies in its ability to create structurally constrained peptides. The biological activity of these resulting peptides would be highly dependent on the overall sequence and the target protein or receptor.

The logical application of this building block is in the synthesis of peptide analogs to probe or modulate biological processes. For instance, if a natural peptide interacts with a G-protein coupled receptor (GPCR), a synthetic analog containing a β-homoaspartic acid residue could be designed to have a more rigid conformation, potentially leading to increased receptor affinity or selectivity.

The experimental workflow to investigate such a hypothesis is depicted below.

Caption: Workflow for evaluating a constrained peptide analog.

Conclusion

Boc-β-Hoasp(Obzl)-OH is a readily available specialty chemical that offers peptide chemists a tool to introduce conformational constraints into synthetic peptides. Its application in drug discovery holds the potential for the development of novel peptidomimetics with improved therapeutic profiles. While detailed biological studies of peptides specifically containing this residue are not yet abundant in the public domain, the established principles of peptide chemistry provide a solid foundation for its use in creating the next generation of peptide-based therapeutics.

References

- 1. N-Boc-L-beta-glutamic acid 5-benzyl ester, 95% | Fisher Scientific [fishersci.ca]

- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. calpaclab.com [calpaclab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Explore by Category Amino Acids | Smolecule [smolecule.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Application of Boc-beta-Hoasp(Obzl)-OH in Early-Stage Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the quest for novel therapeutics with enhanced efficacy and metabolic stability, peptidomimetics have emerged as a promising class of molecules. The incorporation of non-natural amino acids, such as β-amino acids, into peptide sequences offers a powerful strategy to overcome the inherent limitations of natural peptides, including their susceptibility to proteolytic degradation. This technical guide focuses on the potential applications of Boc-β-Hoasp(Obzl)-OH , a protected derivative of β-homoaspartic acid, in early-stage drug discovery. While specific examples of its direct use in synthesizing bioactive peptides with reported quantitative data are not yet prevalent in publicly accessible literature, this document provides a comprehensive overview of its chemical properties, its role as a valuable building block in solid-phase peptide synthesis (SPPS), and its potential to generate peptidomimetics targeting a range of biological pathways. Detailed, generalized experimental protocols for the incorporation of such β-amino acids are provided, alongside a discussion of potential biological targets and signaling pathways that could be modulated by the resulting β-peptides.

Introduction to Boc-beta-Hoasp(Obzl)-OH: A Unique Building Block

Boc-β-Hoasp(Obzl)-OH, with the CAS number 254101-10-5, is a chemically modified amino acid derivative.[1] The key structural features of this compound are:

-

β-Homoaspartic Acid Backbone: The presence of an additional methylene group in the backbone compared to the natural amino acid aspartic acid. This modification alters the peptide's secondary structure and renders it more resistant to enzymatic cleavage.

-

Boc (tert-Butoxycarbonyl) Protecting Group: This acid-labile protecting group on the amino terminus is crucial for stepwise peptide synthesis, preventing self-polymerization and allowing for controlled chain elongation.

-

Obzl (Benzyl Ester) Protecting Group: The carboxyl group on the side chain is protected as a benzyl ester, which is typically removed under different conditions than the Boc group, allowing for selective deprotection strategies.

These features make this compound a versatile tool for medicinal chemists aiming to design novel peptide-based drugs with improved pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 254101-10-5 | [1] |

| Molecular Formula | C17H23NO6 | [1] |

| Molecular Weight | 337.37 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents like DMF, DCM | |

| Storage | Store at 2-8 °C |

Potential Applications in Early-Stage Drug Discovery

The incorporation of this compound into peptide sequences can lead to the development of peptidomimetics with a range of potential therapeutic applications. The resulting β-peptides are expected to exhibit enhanced resistance to proteolysis, a major hurdle in the development of peptide-based drugs.[2]

Potential therapeutic areas for β-peptides derived from this building block include:

-

Antimicrobial Agents: β-peptides can mimic the amphipathic structures of natural antimicrobial peptides, enabling them to disrupt bacterial membranes.

-

Anti-inflammatory Agents: By mimicking or blocking the interactions of pro-inflammatory peptides, β-peptides could offer novel anti-inflammatory therapies.

-

Inhibitors of Protein-Protein Interactions: The unique conformational properties of β-peptides can be exploited to design molecules that disrupt disease-relevant protein-protein interactions, which are often challenging to target with small molecules.

-

Enzyme Inhibitors: The modified backbone of β-peptides can be designed to fit into the active sites of enzymes, leading to potent and selective inhibition.

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a Boc-protected β-amino acid, such as this compound, into a peptide chain using manual Boc-SPPS.

Materials and Reagents

-

This compound

-

Appropriate resin for peptide synthesis (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)

-

Other Boc-protected α-amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HATU.

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Diethyl ether, cold

-

HPLC grade water and acetonitrile for purification

SPPS Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling.

References

Navigating the Safety Profile of Boc-beta-Hoasp(Obzl)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for the amino acid derivative Boc-beta-Hoasp(Obzl)-OH. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 254101-10-5), this document leverages data from the structurally similar and well-documented compound, N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester (Boc-L-Asp(OBzl)-OH; CAS No. 7536-58-5). Researchers should treat this information as a guideline and handle this compound with the caution required for a novel chemical entity.

Compound Identification and Properties

| Property | Data for Boc-L-Asp(OBzl)-OH |

| Molecular Formula | C16H21NO6 |

| Molecular Weight | 323.34 g/mol [1][2][3] |

| Appearance | White or off-white powder[4] |

| Melting Point | 98-102 °C[1] |

| Optical Rotation | [α]20/D +7.5º to +9.5º (c=2% in AcOH)[4] |

| Storage Temperature | 0-8 °C[4] |

Hazard Identification and First Aid

Based on the data for analogous compounds, this compound is not classified as a hazardous substance. However, standard laboratory precautions should always be observed.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: Harmful if swallowed.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Handling and Storage Protocols

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE):

A standardized workflow for donning and doffing PPE should be followed to minimize exposure risk.

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Wear appropriate personal protective equipment: safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and Disposal

A clear and logical procedure should be in place to manage accidental spills and dispose of the chemical waste safely.

Spill Response:

-

Personal Precautions: Use personal protective equipment, including respiratory protection if dust is generated. Avoid breathing dust. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.

Waste Disposal:

Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols: General Weighing and Solution Preparation

The following are general experimental protocols for handling solid this compound in a laboratory setting.

Weighing a Solid Sample:

-

Ensure the analytical balance is clean and calibrated.

-

Place a clean, dry weigh boat on the balance and tare it.

-

In a chemical fume hood, carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

-

Record the exact mass of the compound.

-

Carefully transfer the weighed solid to the appropriate reaction vessel.

-

Clean the balance and the surrounding area of any residual powder.

Preparing a Stock Solution:

-

Weigh the required amount of this compound following the protocol above.

-

Add the solid to a volumetric flask of the desired volume.

-

Add a portion of the desired solvent (e.g., DMF, DCM) to the flask, ensuring it is compatible with the compound.

-

Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely.

-

Once dissolved, add more solvent to bring the volume to the calibration mark on the flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Label the flask with the compound name, concentration, solvent, and date of preparation.

Disclaimer: The information provided in this guide is based on data from a structurally similar compound and should be used for informational purposes only. It is the responsibility of the user to conduct a thorough safety assessment before handling this compound and to adhere to all institutional and regulatory safety guidelines.

References

Methodological & Application

Application Notes and Protocols for Boc-β-Hoasp(Obzl)-OH Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the efficient coupling of Nα-Boc-L-aspartic acid β-benzyl ester, commonly referred to as Boc-Asp(OBzl)-OH[1], in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The successful incorporation of aspartic acid residues is crucial for the synthesis of a wide range of biologically active peptides. However, the side-chain carboxyl group of aspartic acid introduces the risk of side reactions, most notably aspartimide formation, which can lead to the generation of impurities and compromise the yield and purity of the final peptide[2][3].

This protocol outlines the standard Boc-SPPS workflow, compares common coupling reagents, and provides detailed experimental procedures to maximize coupling efficiency while minimizing side reactions. Particular attention is given to the prevention of aspartimide formation.

Core Concepts in Boc-SPPS Coupling

The coupling of Boc-Asp(OBzl)-OH follows the general cyclical workflow of Boc-SPPS, which involves the sequential removal of the acid-labile Boc protecting group and the coupling of the subsequent protected amino acid.

Key Steps in a Boc-SPPS Cycle:

-

Resin Swelling: The solid support is swollen in a suitable solvent to ensure optimal accessibility of the reactive sites.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA).

-

Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered base, such as N,N-diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.

-

Amino Acid Activation and Coupling: The carboxylic acid of the incoming Boc-Asp(OBzl)-OH is activated by a coupling reagent to facilitate the formation of a peptide bond with the N-terminal amine of the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle.

Monitoring the Coupling Reaction

The completeness of the coupling reaction is critical for the synthesis of high-purity peptides. The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the resin[4][5]. A negative Kaiser test (indicated by a yellow or colorless result) confirms the successful acylation of the N-terminal amine and the completion of the coupling step[4][5].

Experimental Protocols

Materials and Reagents

-

Boc-L-Asp(OBzl)-OH

-

Appropriate solid-phase resin (e.g., Merrifield or MBHA resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Isopropyl Alcohol (IPA)

-

Coupling Reagents (see Table 1 for options)

-

1-Hydroxybenzotriazole (HOBt)

-

Kaiser Test Reagents

General Boc-SPPS Cycle for a Single Coupling

This protocol describes a single coupling cycle. This cycle is repeated until the desired peptide sequence is assembled.

-

Resin Preparation:

-

Swell the resin in DCM for at least 30-60 minutes with gentle agitation[4].

-

Drain the solvent.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin[4].

-

Perform a pre-wash by agitating for 5 minutes[4].

-

Drain and add a fresh solution of 50% TFA in DCM.

-

Agitate for an additional 15-25 minutes for complete deprotection[4].

-

Drain the TFA solution and wash the resin thoroughly with DCM followed by IPA to remove residual acid[4].

-

-

Neutralization:

-

Wash the resin with DCM.

-

Add a solution of 5% or 10% DIEA in DCM.

-

Agitate for 1-2 minutes and drain. Repeat the neutralization step.

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Coupling of Boc-Asp(OBzl)-OH:

-

Proceed with one of the coupling protocols outlined in Table 2.

-

-

Monitoring and Washing:

-

After the recommended coupling time, perform a Kaiser test (see Protocol for Kaiser Test below).

-

If the Kaiser test is negative, the coupling is complete. Wash the resin thoroughly with DMF and DCM to remove all soluble reagents and byproducts[4].

-

If the Kaiser test is positive, indicating incomplete coupling, the coupling step should be repeated ("double coupling").

-

Protocol for Kaiser Test

The Kaiser test is used to detect free primary amines.

Reagents:

-

Reagent A: 5 g of ninhydrin in 100 ml of ethanol[6].

-

Reagent B: 20 g of phenol in 10 ml of ethanol[7].

-

Reagent C: 2 ml of a 0.001 M aqueous solution of KCN diluted with 100 ml of pyridine[7].

Procedure:

-

Take a small sample of resin beads (10-15 beads) in a small test tube[5].

-

Add 2-3 drops of each of the three Kaiser test reagents[8].

-

Observe the color of the beads and the solution.

Comparison of Common Coupling Reagents for Boc-Asp(OBzl)-OH

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. While carbodiimides like DIC are cost-effective, uronium/aminium salts such as HBTU and HATU generally offer higher reactivity and faster reaction times, which can be advantageous in minimizing side-reaction windows[9][10][11].

| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Key Considerations |

| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Cost-effective and widely used. The byproduct of DIC (diisopropylurea) is soluble in common SPPS solvents. The addition of HOBt is crucial to suppress racemization and can also help reduce aspartimide formation[9][12]. |

| Uronium/Aminium Salts | HBTU, HATU | Very Good to Excellent | 15 - 60 minutes | Highly efficient and rapid. HATU is generally considered more reactive than HBTU[13]. These reagents require a tertiary base (e.g., DIEA) for activation. The use of HOBt or its derivatives is often incorporated into the reagent structure (e.g., HBTU) or added separately to suppress side reactions[11][14]. |

| Phosphonium Salts | PyBOP | Very Good | 30 - 90 minutes | Highly effective coupling reagents, particularly for hindered couplings. They also require a tertiary base for activation. |

Detailed Coupling Protocols

| Protocol | Reagent Equivalents (relative to resin loading) | Procedure |

| Standard DIC/HOBt Coupling | Boc-Asp(OBzl)-OH: 2 - 4 eq. HOBt: 2 - 4 eq. DIC: 2 - 4 eq. | 1. In a separate vessel, dissolve Boc-Asp(OBzl)-OH and HOBt in DMF. 2. Add this solution to the neutralized resin. 3. Add DIC to the resin slurry. 4. Agitate the reaction mixture at room temperature for 1-4 hours. |

| Standard HBTU Coupling | Boc-Asp(OBzl)-OH: 2 - 4 eq. HBTU: 2 - 4 eq. DIEA: 4 - 8 eq. | 1. In a separate vessel, dissolve Boc-Asp(OBzl)-OH and HBTU in DMF. This is the pre-activation step. 2. Add DIEA to the amino acid/HBTU solution and allow to pre-activate for 2-5 minutes. 3. Add the activated amino acid solution to the neutralized resin. 4. Agitate the reaction mixture at room temperature for 15-60 minutes[14]. |

Minimizing Aspartimide Formation

Aspartimide formation is a significant side reaction when coupling aspartic acid, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser[3]. This intramolecular cyclization can lead to the formation of α- and β-peptide impurities and racemization.

Strategies to Mitigate Aspartimide Formation in Boc-SPPS:

-

Use of HOBt: The addition of HOBt during the coupling step is known to suppress aspartimide formation.

-

In Situ Neutralization Protocols: Protocols where the neutralization and coupling steps are performed concurrently using a hindered base like DIEA can reduce the risk of base-catalyzed aspartimide formation[2][3]. The HBTU protocol described above is an example of an in situ neutralization coupling.

-

Choice of Side-Chain Protection: While the benzyl ester is standard in Boc-SPPS, for particularly problematic sequences, the use of the bulkier cyclohexyl (OcHex) ester for the aspartic acid side-chain protection has been shown to reduce aspartimide formation[2].

-

Temperature Control: Avoid elevated temperatures during coupling, as this can accelerate the rate of aspartimide formation[15].

Workflow and Logic Diagrams

Boc-SPPS Coupling Cycle Workflow

Caption: General workflow for a single coupling cycle of Boc-Asp(OBzl)-OH in SPPS.

Decision Logic for Coupling Reagent Selection

Caption: Decision tree for selecting a suitable coupling reagent.

Conclusion

The successful incorporation of Boc-Asp(OBzl)-OH into a peptide sequence using Boc-SPPS is readily achievable with careful attention to the protocol and reagent selection. For standard couplings, DIC/HOBt offers a reliable and cost-effective option. For more challenging sequences or when rapid synthesis is desired, the use of more potent uronium/aminium reagents like HBTU or HATU is recommended. By employing appropriate monitoring techniques like the Kaiser test and implementing strategies to mitigate aspartimide formation, researchers can synthesize high-purity aspartic acid-containing peptides for a variety of applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. DSpace [scholarshare.temple.edu]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for the Incorporation of the Unnatural Amino Acid Boc-β-Homoaspartic Acid (Obzl)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the unnatural β-amino acid Boc-L-β-homoaspartic acid γ-benzyl ester (Boc-β-HAsp(Obzl)-OH) into peptide sequences using Boc-strategy solid-phase peptide synthesis (SPPS). This document includes the physicochemical properties of the amino acid, detailed experimental protocols, and recommendations for optimizing its incorporation.

Introduction to Boc-β-HAsp(Obzl)-OH

Boc-β-HAsp(Obzl)-OH is a protected derivative of β-homoaspartic acid, an unnatural amino acid. The incorporation of β-amino acids into peptides can impart unique structural and functional properties, such as increased proteolytic stability, altered conformational preferences, and novel biological activities. The Boc (tert-butyloxycarbonyl) group protects the N-terminus, while the benzyl (Bzl) ester protects the side-chain carboxyl group, making it suitable for Boc-SPPS.

Structure:

Caption: Structure of Boc-L-β-homoaspartic acid γ-benzyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-β-HAsp(Obzl)-OH is presented in Table 1. Proper handling and storage are crucial for maintaining its integrity for successful peptide synthesis.

Table 1: Physicochemical Properties of Boc-β-HAsp(Obzl)-OH

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₆ |

| Molecular Weight | 337.37 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |

| Storage | Store at 2-8°C, desiccated |

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-β-HAsp(Obzl)-OH is designed for use in Boc-strategy SPPS. In this methodology, the Nα-Boc group serves as a temporary protecting group, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA) at each cycle. The benzyl ester on the side chain is a more permanent protecting group that is stable to the Boc-deprotection conditions and is typically removed during the final cleavage of the peptide from the resin with a strong acid, such as anhydrous hydrogen fluoride (HF).

Challenges in Incorporating β-Amino Acids

The incorporation of β-amino acids can be more challenging than their α-amino acid counterparts due to:

-

Steric Hindrance: The additional methylene group in the backbone can increase steric bulk, potentially slowing down the coupling reaction.

-

Slower Kinetics: Coupling reactions involving β-amino acids are often slower, requiring longer reaction times or more potent coupling reagents to achieve high efficiency.

To overcome these challenges, the use of highly efficient coupling reagents and careful monitoring of the reaction progress are recommended.

Experimental Protocols

The following sections provide detailed protocols for the manual incorporation of Boc-β-HAsp(Obzl)-OH into a peptide sequence using Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.

General Workflow for Boc-SPPS

A typical cycle of Boc-SPPS involves a series of steps for the addition of each amino acid.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle

This protocol is for a manual synthesis on a 0.1 mmol scale.

Materials and Reagents:

-

Peptide-resin from the previous cycle

-

Boc-β-HAsp(Obzl)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU or HATU)

-

Ninhydrin test kit

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM (5 mL) for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (v/v) (5 mL).

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM (5 mL).

-

Agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3 x 5 mL).

-

-

Neutralization:

-

Wash the resin with Isopropanol (2 x 5 mL) and then DCM (3 x 5 mL).

-

Add a solution of 10% DIEA in DCM (v/v) (5 mL).

-

Agitate for 5 minutes, then drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

-

-

Coupling of Boc-β-HAsp(Obzl)-OH:

-

In a separate vial, dissolve Boc-β-HAsp(Obzl)-OH (2-4 equivalents, relative to resin loading) and an equivalent amount of HBTU or HATU in DMF.

-

Add DIEA (2 equivalents of the amino acid) to the solution and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature. Due to the potentially slower kinetics of β-amino acids, a longer coupling time of 2-4 hours is recommended.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads.

-

A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated (double coupling).

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

The resin is now ready for the next coupling cycle.

-

Final Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Boc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on β-HAsp) are removed.

Reagents:

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

Procedure (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions):

-

Dry the peptide-resin thoroughly under vacuum.

-

In a specialized HF cleavage apparatus, add the peptide-resin and scavengers.

-

Cool the apparatus to -10 to 0°C.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Data Presentation: Coupling Efficiency

Table 2: Representative Coupling Efficiencies in Boc-SPPS

| Amino Acid Type | Coupling Reagent | Typical Coupling Time | Estimated Efficiency (per cycle) |

| Standard α-Amino Acid (e.g., Ala, Leu) | HBTU/DIEA | 30-60 min | >99% |

| Hindered α-Amino Acid (e.g., Val, Ile) | HATU/DIEA | 60-120 min | 98-99% |

| β-Amino Acid (general) | HATU/DIEA | 120-240 min | 95-98% (may require double coupling) |

Note: These are estimated values. Efficiency should be monitored at each step.

Logical Workflow for Incorporating Boc-β-HAsp(Obzl)-OH

The decision-making process for the successful incorporation of this unnatural amino acid is outlined below.

Caption: Decision workflow for the coupling of Boc-β-HAsp(Obzl)-OH.

Conclusion

The incorporation of Boc-β-HAsp(Obzl)-OH into peptides is a valuable strategy for creating novel peptidomimetics with enhanced properties. While the coupling of this β-amino acid may require more stringent conditions, such as the use of potent coupling reagents and extended reaction times, its successful incorporation can be achieved by following the detailed protocols and monitoring the reaction progress closely. The information provided in these application notes serves as a comprehensive guide for researchers to effectively utilize this unnatural amino acid in their peptide synthesis endeavors.

Application Notes and Protocols for Boc-β-Hoasp(Obzl)-OH in the Synthesis of Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of bioactive peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Non-natural amino acids are frequently incorporated into peptide sequences to improve their pharmacological profiles, including increased stability against enzymatic degradation, enhanced receptor affinity, and controlled secondary structure. Boc-β-Hoasp(Obzl)-OH, a protected derivative of β-homoaspartic acid, is a valuable building block for introducing conformational constraints into peptides. The additional methylene group in the backbone of β-amino acids can induce stable secondary structures such as turns and helices, which can be critical for biological activity.

The use of the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection, in conjunction with a benzyl (Bzl) ester for side-chain protection, is a classic and robust strategy in solid-phase peptide synthesis (SPPS). This "Boc/Bzl" strategy relies on graded acid lability for orthogonal deprotection, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, such as anhydrous hydrogen fluoride (HF), in the final step. The incorporation of Boc-β-Hoasp(Obzl)-OH allows for the synthesis of peptidomimetics with potentially improved therapeutic efficacy.

Core Applications in Bioactive Peptide Synthesis

The primary application of Boc-β-Hoasp(Obzl)-OH is to serve as a structural scaffold to generate peptides with well-defined three-dimensional structures. The inherent conformational preferences of the β-amino acid backbone can be exploited to:

-

Induce and Stabilize β-Turns: The extended backbone of β-homoaspartic acid can promote the formation of stable turn structures within a peptide sequence. This is particularly useful for mimicking the receptor-binding loops of natural peptides and proteins.

-

Create Constrained Peptide Analogues: By replacing an α-amino acid with Boc-β-Hoasp(Obzl)-OH, the conformational flexibility of the peptide is reduced. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

-

Enhance Proteolytic Stability: The unnatural β-peptide bond is often resistant to cleavage by common proteases, which significantly increases the in vivo half-life of the resulting peptide therapeutic.

Data Presentation

Physicochemical Properties of Boc-β-Hoasp(Obzl)-OH

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₆ |

| Molecular Weight | 337.37 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis |

| Storage | 2-8°C, desiccated |

Typical Parameters for Boc/Bzl Solid-Phase Peptide Synthesis

The following table summarizes typical quantitative data for the key steps in a manual Boc/Bzl SPPS cycle. Note that the incorporation of β-amino acids may require longer coupling times or double coupling to achieve optimal yields.

| Parameter | Typical Value/Range | Notes |

| Resin Substitution Level | 0.4 - 1.0 mmol/g | Lower substitution is often preferred for longer or more complex peptides. |

| Amino Acid Equivalents | 3 - 4 eq. relative to resin substitution | |

| Coupling Reagent Equivalents | 3 - 4 eq. relative to resin substitution | HBTU, HATU, or DIC/HOBt are commonly used. |

| Boc Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM. |

| Coupling Time (α-amino acids) | 1 - 2 hours | Monitored by Ninhydrin (Kaiser) test. |

| Coupling Time (β-amino acids) | 2 - 4 hours (or double coupling) | β-amino acids can be sterically hindered and may require extended reaction times. |

| Overall Yield (per cycle) | >99% | |

| Final Cleavage Yield | 70 - 95% | Dependent on peptide sequence and cleavage conditions. |

Experimental Protocols

Protocol 1: Manual Boc-SPPS Cycle for Incorporation of Boc-β-Hoasp(Obzl)-OH

This protocol outlines a general cycle for the addition of an amino acid using the Boc/Bzl strategy on a peptide synthesizer or in a manual reaction vessel.

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids (including Boc-β-Hoasp(Obzl)-OH)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent

-

1-Hydroxybenzotriazole (HOBt) if using DIC

-

Isopropanol (IPA)

-

Ninhydrin test kit

Procedure:

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DCM (10-15 mL per gram of resin) and allow it to swell for 30 minutes with gentle agitation.

-

Drain the DCM.

-

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution and wash the resin with DCM (3x).

-

-

Amino Acid Coupling (Activation and Coupling):

-

In a separate vial, dissolve the Boc-protected amino acid (e.g., Boc-β-Hoasp(Obzl)-OH) (3 eq.) and a coupling reagent like HBTU (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature. For Boc-β-Hoasp(Obzl)-OH, allow for a longer coupling time of 2-4 hours.

-

Monitor the reaction for completion using the Ninhydrin test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

Materials:

-

Dried peptide-resin

-

Anisole (scavenger)

-

Anhydrous Hydrogen Fluoride (HF)

-

Cold diethyl ether

-

10% aqueous acetic acid

Procedure:

-

Preparation:

-

Thoroughly dry the peptide-resin under vacuum.

-

Place the dried resin and anisole (1 mL per gram of resin) in the HF reaction vessel.

-

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Remove the HF by vacuum distillation.

-

-

Peptide Precipitation and Extraction:

-

Wash the resin with cold diethyl ether to precipitate the cleaved peptide and remove organic scavengers.

-

Extract the crude peptide from the resin with 10% aqueous acetic acid.

-

Lyophilize the aqueous extract to obtain the crude peptide.

-

-

Purification:

-

Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Visualizations

Caption: Workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).

Caption: Constraining peptide conformation with β-amino acids to enhance receptor binding.

Application Notes and Protocols: Deprotection Strategies for Boc-β-Hoasp(Obzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-β-homoaspartic acid(Obzl)-OH is a valuable building block in peptide synthesis and drug discovery, incorporating a β-amino acid scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) ester on the side-chain carboxyl group offer a robust and versatile protective scheme. The strategic removal of these groups is critical for the successful synthesis of complex peptides and peptidomimetics. This document provides detailed protocols for the selective and simultaneous deprotection of the Boc and Obzl groups from Boc-β-Hoasp(Obzl)-OH, enabling further synthetic manipulations. The Boc and benzyl ester protecting groups are considered a "quasi-orthogonal" pair, meaning their removal can be achieved selectively under different conditions.[1] The Boc group is highly sensitive to acidic conditions, while the benzyl ester is stable to acid but can be cleaved by catalytic hydrogenolysis.[2][3]

Deprotection Strategies Overview

There are three primary strategies for the deprotection of Boc-β-Hoasp(Obzl)-OH, each suited for different synthetic goals:

-

Selective Boc Deprotection: This strategy is employed when the side-chain benzyl ester needs to remain intact for subsequent reactions. It is a common step in stepwise peptide synthesis.[4]

-

Selective Obzl Deprotection: This approach is used when the side-chain carboxylic acid needs to be exposed for modification, such as amide bond formation or conjugation, while keeping the N-terminal Boc group for further peptide chain elongation.

-

Simultaneous (Global) Deprotection: This method is typically used in the final step of a synthesis to remove both protecting groups and yield the free β-homoaspartic acid.

The logical workflow for these deprotection strategies is illustrated below.

Caption: Deprotection workflow for Boc-β-Hoasp(Obzl)-OH.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes typical reaction conditions and outcomes for the different deprotection strategies.

| Strategy | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |

| Selective Boc Deprotection | 25-50% TFA | DCM | 0 to RT | 30 min - 2 h | >95% | The use of scavengers like anisole or triethylsilane is recommended to prevent side reactions.[1] |

| 4M HCl in Dioxane | Dioxane | RT | 30 min - 4 h | >90% | Generally milder than TFA and can offer better selectivity.[1] | |

| Selective Obzl Deprotection | H₂ (1 atm), 10% Pd/C | MeOH, EtOH, or EtOAc | RT | 2 - 16 h | >95% | The reaction progress should be monitored by TLC or LC-MS. |

| Ammonium formate, 10% Pd/C | MeOH | RT | 1 - 4 h | >90% | A common method for transfer hydrogenolysis. | |

| Simultaneous Deprotection | Anhydrous HF | Anisole (scavenger) | -5 to 0 | 1 h | >85% | Requires specialized equipment; commonly used in solid-phase peptide synthesis.[5][6] |

Experimental Protocols

Protocol 1: Selective Deprotection of the Boc Group using TFA

This protocol describes the removal of the N-terminal Boc group while leaving the benzyl ester intact.

Materials and Reagents:

-

Boc-β-Hoasp(Obzl)-OH

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Anisole (scavenger, optional but recommended)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-